![molecular formula C14H14BrNO3S B13914621 4-bromo-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B13914621.png)
4-bromo-N-(2-phenoxyethyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2-phenoxyethyl)benzenesulfonamide is an organic compound with the molecular formula C14H14BrNO2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. The presence of a bromine atom and a phenoxyethyl group in its structure makes it a unique molecule with specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-phenoxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Step 1: Dissolve 4-bromobenzenesulfonyl chloride in anhydrous dichloromethane.
Step 2: Add 2-phenoxyethylamine dropwise to the solution while maintaining the temperature at 0°C.
Step 3: Add triethylamine to the reaction mixture to neutralize the hydrochloric acid formed.
Step 4: Stir the reaction mixture at room temperature for several hours.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of phenoxyacetic acid or phenoxyacetaldehyde.
Reduction: Formation of corresponding amines.
Scientific Research Applications
4-bromo-N-(2-phenoxyethyl)benzenesulfonamide has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.
Biological Studies: It is used in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in the treatment of glaucoma and other diseases.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-phenoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, which is crucial in various physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma, where reducing intraocular pressure is beneficial.
Comparison with Similar Compounds
4-bromo-N-(2-phenoxyethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-bromo-N-(2-hydroxyethyl)benzenesulfonamide: Similar structure but with a hydroxyethyl group instead of a phenoxyethyl group, leading to different reactivity and applications.
4-methyl-N-(2-phenylethyl)benzenesulfonamide: Contains a methyl group instead of a bromine atom, affecting its chemical properties and biological activity.
N-(2-bromo-phenyl)-4-methyl-benzenesulfonamide: Different substitution pattern on the benzene ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.
Biological Activity
4-Bromo-N-(2-phenoxyethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its significant biological activity, particularly in medicinal chemistry. This compound exhibits potential as an enzyme inhibitor, specifically targeting carbonic anhydrase IX (CA IX), which is often overexpressed in various cancer types. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈BrN₃O₂S, with a molecular weight of approximately 396.33 g/mol. Its structure includes a bromine atom, a phenoxyethyl group, and a benzenesulfonamide moiety, contributing to its unique chemical reactivity and biological properties.
Enzyme Inhibition
Research has demonstrated that this compound acts as a competitive inhibitor of carbonic anhydrase IX. This inhibition leads to decreased cell proliferation and increased apoptosis in cancerous tissues, making it a candidate for cancer therapy . The compound's interaction with CA IX has been studied using molecular docking simulations and enzyme kinetics assays, revealing significant binding affinities.
Antimicrobial Properties
In addition to its anticancer activity, this compound has shown antimicrobial properties . Similar compounds have been observed to affect glucose transporters, suggesting a broader spectrum of biological activity that could extend to metabolic disorders .
Study on Cancer Cell Lines
A study investigated the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability at concentrations ranging from 0.1 to 10 μM, with IC50 values demonstrating its potency against CA IX overexpressing cells .
Pharmacokinetics and Toxicity
Pharmacokinetic studies have suggested that while the compound shows promise as a therapeutic agent, it may exhibit potential hepatotoxicity. Interaction with cytochrome P450 enzymes was noted, indicating the need for further investigation into its metabolic pathways . Importantly, studies have shown no mutagenicity associated with the compound, which is crucial for its development as a pharmaceutical agent .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide | Bromine atom on the phenyl ring | Lacks phenoxyethyl group |
4-Bromo-3-(trifluoromethyl)benzenesulfonamide | Trifluoromethyl group instead of phenoxyethyl | Different electronic properties |
3-Chloro-N-(2-phenoxyethyl)benzenesulfonamide | Chlorine atom instead of bromine | Similar functionality but different halogen |
The structural uniqueness of this compound lies in the combination of both bromine and phenoxyethyl groups, enhancing its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H14BrNO3S |
---|---|
Molecular Weight |
356.24 g/mol |
IUPAC Name |
4-bromo-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO3S/c15-12-6-8-14(9-7-12)20(17,18)16-10-11-19-13-4-2-1-3-5-13/h1-9,16H,10-11H2 |
InChI Key |
ZSPIJNGIUJERFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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